molecular formula C14H25NO3 B2867575 tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 345223-65-6

tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B2867575
CAS No.: 345223-65-6
M. Wt: 255.358
InChI Key: KVBWRJFQGKYGSP-RYUDHWBXSA-N
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Description

tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 345223-65-6) is a Boc-protected piperidine derivative with a molecular formula of C₁₄H₂₅NO₃ and a molecular weight of 255.35 g/mol . Its structure features:

  • A tert-butyl carbamate (Boc) group at the piperidine nitrogen.
  • (3R,4S) stereochemistry.
  • Ethenyl (C=C) and 2-hydroxyethyl (HO-CH₂-CH₂) substituents at the 3- and 4-positions, respectively.

This compound is used as a synthetic intermediate in medicinal chemistry, particularly for introducing chiral piperidine scaffolds into drug candidates . Its hydroxyethyl and ethenyl groups enable further functionalization, such as oxidation or cross-coupling reactions .

Properties

IUPAC Name

tert-butyl (3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-5-11-10-15(8-6-12(11)7-9-16)13(17)18-14(2,3)4/h5,11-12,16H,1,6-10H2,2-4H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBWRJFQGKYGSP-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C=C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C=C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, the introduction of the hydroxyethyl group, and the addition of the vinyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The vinyl group can be reduced to form saturated derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the vinyl group can produce saturated piperidine derivatives.

Scientific Research Applications

tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, a hydroxyethyl group, and a vinyl group. It has diverse applications in scientific research, including its use as a building block for synthesizing complex molecules, its investigation for potential biological activity and interactions with biomolecules, its exploration for potential therapeutic properties as a precursor for drug development, and its utilization in the production of specialty chemicals and materials.

Scientific Research Applications

This compound has applications spanning chemistry, biology, medicine, and industry.

Chemistry This compound serves as a fundamental building block in the synthesis of more complex molecules. Its unique structure, incorporating a piperidine ring, a hydroxyethyl group, and a vinyl group, allows it to be a versatile intermediate in creating diverse chemical structures.

Biology Researchers explore the compound's potential biological activities and its interactions with biomolecules. The hydroxyethyl and vinyl groups may play a role in binding to target proteins or enzymes, modulating their activity.

Medicine The compound is investigated for its potential therapeutic properties and is considered a precursor in drug development. Its structural features could be modified and incorporated into drug candidates targeting various diseases.

Industry It is used in the production of specialty chemicals and materials. The compound's unique chemical properties can be exploited to create materials with specific characteristics.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation The hydroxyethyl group can be oxidized to form corresponding aldehydes or ketones.
  • Reduction The vinyl group can be reduced to form saturated derivatives.
  • Substitution The piperidine ring can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The specific products formed depend on the reagents and conditions used; for example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the vinyl group can produce saturated piperidine derivatives.

Mechanism of Action

The mechanism of action of tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl and vinyl groups may play a role in binding to target proteins or enzymes, modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Physicochemical Properties

The table below compares tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate with structurally related Boc-piperidine derivatives:

Compound Name (CAS) Substituents Molecular Formula MW (g/mol) Physical State Yield (%) Key Applications/Features Reference
This compound (345223-65-6) 3-ethenyl, 4-(2-hydroxyethyl) C₁₄H₂₅NO₃ 255.35 Not reported Not reported Drug intermediate; functionalizable
tert-butyl (3R,4S)-4-(4-chlorophenyl)-3-(furan-2-yl)piperidine-1-carboxylate (65) 4-(4-chlorophenyl), 3-(furan-2-yl) C₂₀H₂₄ClNO₃ 361.86 Colorless oil 75 Suzuki coupling studies
tert-butyl (3R,4S)-4-(4-chlorophenyl)-3-(E-2-cyclopropylvinyl)piperidine-1-carboxylate (62) 4-(4-chlorophenyl), 3-(cyclopropylvinyl) C₂₁H₂₆ClNO₂ 359.89 Colorless oil 91 High-yield synthesis
tert-butyl (3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (1523530-73-5) 3-fluoro, 4-(hydroxymethyl) C₁₁H₂₀FNO₃ 233.28 Solid (≥97% purity) Not reported Fluorinated building block
tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate (301221-57-8) 4-(2-amino-1-hydroxyethyl) C₁₂H₂₂N₂O₃ 242.32 Not reported Not reported Amine-reactive intermediate
tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (236406-33-0) 4-(3-hydroxypropyl) C₁₃H₂₅NO₃ 243.34 Not reported Not reported Extended hydroxyalkyl chain
Key Observations:

Substituent Effects on Hydrophilicity :

  • The 2-hydroxyethyl group in the target compound enhances hydrophilicity compared to hydrophobic substituents like 4-chlorophenyl (compounds 62 and 65) .
  • Fluorinated analogs (e.g., 1523530-73-5) exhibit higher polarity due to fluorine’s electronegativity .

Stereochemical Significance :

  • The (3R,4S) configuration is critical for biological activity in some derivatives (e.g., fluorinated analogs in drug discovery) .

Synthetic Utility: Compounds with ethenyl or cyclopropylvinyl groups (e.g., 62) are used in cross-coupling reactions . Amino-substituted derivatives (e.g., 301221-57-8) serve as nucleophilic intermediates .

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